molecular formula C15H13ClN4O B5141466 N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide

Cat. No.: B5141466
M. Wt: 300.74 g/mol
InChI Key: VWHYXRNCFZCJSV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide is a compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide typically involves the reaction of 4-chlorophenylamine with benzotriazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens or alkylating agents, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.

    Medicine: Due to its structural properties, it is being explored for its anticancer, antifungal, and antibacterial activities.

    Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to exhibit a broad spectrum of biological properties, including antibacterial and anticancer activities .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide can be compared with other benzotriazole derivatives such as:

  • N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
  • N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide
  • N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-2-15(21)17-11-5-8-13-14(9-11)19-20(18-13)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYXRNCFZCJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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